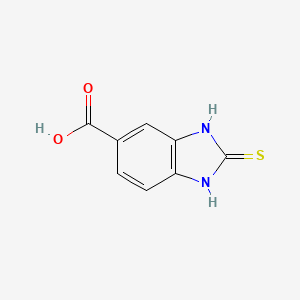

2-Mercapto-5-benzimidazolecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZVUIGGYMOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351557 | |

| Record name | 2-Mercapto-5-benzimidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58089-25-1 | |

| Record name | 2-Mercapto-5-benzimidazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Mercapto-5-benzimidazolecarboxylic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of a Bifunctional Heterocycle

In the landscape of modern medicinal and materials chemistry, the benzimidazole scaffold remains a cornerstone of innovation. Its structural resemblance to purines allows it to interact with a multitude of biological targets, leading to a wide array of pharmacologically active agents.[1][2] The subject of this guide, this compound, represents a particularly strategic derivative. It is a bifunctional molecule, featuring a nucleophilic thiol/thione group at the 2-position and a carboxylic acid at the 5-position.[3][4] This unique architecture makes it a highly versatile building block for constructing complex supramolecular structures, developing novel transition metal complexes, and synthesizing advanced nanomaterials.[3] Its role as a key intermediate in the synthesis of proton pump inhibitors like Omeprazole further underscores its industrial and pharmaceutical relevance.

This document provides an in-depth exploration of the core synthesis mechanism, a field-tested experimental protocol, and the underlying chemical principles that govern the formation of this valuable compound. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthesis.

Part 1: The Core Reaction Mechanism - A Phillips Condensation Approach

The most direct and widely adopted method for synthesizing 2-mercaptobenzimidazoles is a variation of the Phillips benzimidazole synthesis. This reaction involves the condensation of an o-phenylenediamine derivative with a one-carbon synthon that also introduces the sulfur atom. For our target molecule, the synthesis begins with 3,4-diaminobenzoic acid.

The key transformation is the reaction of 3,4-diaminobenzoic acid with carbon disulfide (CS₂) in an alkaline medium.[5] Alternatively, potassium ethyl xanthate can be employed, which serves as a more stable and easily handled source of the CS₂ moiety.[6][7]

The mechanism proceeds through several distinct, logical steps:

-

Activation and Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminobenzoic acid on the electrophilic carbon atom of carbon disulfide. This step is significantly enhanced by the presence of a strong base, such as potassium hydroxide (KOH). The base deprotonates the amino group, increasing its nucleophilicity and facilitating the formation of a dithiocarbamate salt intermediate.[8][9]

-

Intramolecular Cyclization: The newly formed dithiocarbamate intermediate possesses a second amino group positioned ortho to the first. This proximate nucleophile then attacks the thiocarbonyl carbon in an intramolecular fashion. This cyclization step is crucial for the formation of the five-membered imidazole ring.

-

Dehydration/Elimination: The resulting tetrahedral intermediate is unstable and readily undergoes elimination to form the stable aromatic benzimidazole ring. In this process, a molecule of hydrogen sulfide (H₂S) is eliminated, driven by the thermodynamic favorability of forming the conjugated heterocyclic system.

-

Tautomerization and Protonation: The initial product exists in a tautomeric equilibrium between the 2-mercapto form (thiol) and the benzimidazole-2-thione form. Spectroscopic evidence suggests that the thione tautomer is generally the more stable and predominant form in the solid state.[3] The final step in the workup involves acidification, which neutralizes the carboxylate and phenolate-like salts, precipitating the final product.[6]

Mechanistic Diagram

Caption: Figure 1: Reaction Mechanism for this compound Synthesis.

Part 2: Field-Proven Experimental Protocol

This protocol is a robust, self-validating method adapted from well-established procedures for the synthesis of 2-mercaptobenzimidazoles.[5][6][10] The causality for each step is explained to ensure scientific integrity.

Title: One-Pot Synthesis of this compound

Principle: The condensation of 3,4-diaminobenzoic acid with carbon disulfide in an alkaline ethanolic solution, followed by acidic precipitation to yield the target compound.

Materials & Reagents:

-

3,4-Diaminobenzoic acid (C₇H₈N₂O₂)

-

Potassium hydroxide (KOH), pellets

-

Carbon disulfide (CS₂)

-

Ethanol, 95%

-

Deionized water

-

Glacial acetic acid

-

Activated charcoal (optional)

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Methodology

-

Base Preparation: In the 500 mL round-bottom flask, prepare a solution by dissolving potassium hydroxide (0.11 mol) in a mixture of 95% ethanol (100 mL) and water (15 mL). Stir until the KOH is fully dissolved.

-

Causality: The aqueous ethanol serves as a universal solvent for the organic substrate and the inorganic base. KOH is the catalyst that activates the reactants.

-

-

Reagent Addition: Cool the solution in an ice bath. Carefully and slowly add carbon disulfide (0.11 mol) to the stirred alkaline solution using the dropping funnel.

-

Causality: This exothermic reaction forms potassium ethyl xanthate or a related reactive species in situ. Slow addition and cooling are critical for safety and to prevent excessive evaporation of the low-boiling CS₂.

-

-

Substrate Introduction: In a separate beaker, dissolve 3,4-diaminobenzoic acid (0.10 mol) in 100 mL of 95% ethanol, warming gently if necessary. Add this solution to the reaction mixture.

-

Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization and the subsequent elimination of H₂S, driving the reaction to completion.

-

-

Decolorization (Optional): After the reflux period, remove the heat source. Cautiously add 1-2 grams of activated charcoal to the hot mixture. Re-heat to reflux for an additional 10 minutes.

-

Causality: Activated charcoal adsorbs high-molecular-weight colored impurities, leading to a purer, off-white final product. This step must be done carefully to avoid bumping.

-

-

Hot Filtration: Filter the hot reaction mixture through a fluted filter paper or a Celite pad to remove the charcoal and any other insoluble impurities.

-

Product Precipitation: Transfer the warm, clear filtrate to a large beaker. While stirring vigorously, slowly add glacial acetic acid dropwise until the solution is acidic (pH ~5-6, check with pH paper). A voluminous precipitate will form.

-

Causality: The product exists as a potassium salt in the alkaline solution. Acetic acid neutralizes this salt, protonating the carboxylic acid and the thione group, which drastically reduces its solubility and causes it to precipitate out.[6]

-

-

Crystallization and Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Safety Precautions

-

Carbon Disulfide (CS₂) is highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a certified chemical fume hood.

-

Potassium Hydroxide (KOH) is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates hydrogen sulfide (H₂S), a toxic gas. Ensure adequate ventilation.

Part 3: Data & Workflow Visualization

Quantitative Data Summary

For a typical laboratory-scale synthesis as described, the following parameters are representative.

| Parameter | Value/Description | Rationale |

| Starting Material | 3,4-Diaminobenzoic Acid | Provides the core benzene and two amine groups. |

| Key Reagents | KOH, CS₂ | Forms the C=S group for cyclization. |

| Molar Ratio | 1 : 1.1 : 1.1 (Substrate:KOH:CS₂) | A slight excess of KOH and CS₂ ensures complete conversion. |

| Solvent | 95% Ethanol / Water | Dissolves both organic and inorganic components. |

| Reaction Temp. | ~78-80 °C (Reflux) | Provides activation energy for cyclization. |

| Reaction Time | 4 - 6 hours | Standard duration for completion. |

| Expected Yield | 80 - 90% | Typical for this type of condensation reaction.[6] |

| Melting Point | >300 °C | High melting point characteristic of the stable heterocyclic core. |

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

References

-

VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. Available at: [Link]

- Alam, M., et al. (2023).

-

Gour, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. Available at: [Link]

-

Nguyen, T. L., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33815-33837. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]

-

Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3121-3126. Available at: [Link]

-

Ganesh, M., et al. (2015). Synthesis of novel benzimidazole functionalized chiral thioureas and evaluation of their antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 25(15), 2953-2958. Available at: [Link]

-

Hadole, C. D., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3). Available at: [Link]

-

ResearchGate. Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. Available at: [Link]

-

ResearchGate. Synthesis of benzimidazole thiourea (4a–j, 7b) and benzimidazole urea (5b–e, 8b) derivatives. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Open Chemistry, 19(1), 1062-1073. Available at: [Link]

-

Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756-1758. Available at: [Link]

- Gurrala, S., et al. (2011). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 2(1), 49-54.

-

Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Available at: [Link]

-

Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5. Available at: [Link]

- Wang, Z., et al. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2007(13), 2001-2004.

-

PubChem. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Available at: [Link]

-

Amarnath, V., et al. (1991). Covalent cross-linking of proteins by carbon disulfide. The Journal of Organic Chemistry, 56(23), 6924-6931. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O2S | CID 703333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijptjournal.com [ijptjournal.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium ethylxanthate | 140-89-6 [chemicalbook.com]

- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 9. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

physicochemical properties of 2-Mercapto-5-benzimidazolecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-5-benzimidazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Scaffold

This compound (MBCA), identified by CAS Number 58089-25-1, is a heterocyclic compound featuring a fused benzene and imidazole ring system.[1][2] Its structure is distinguished by the presence of two key functional groups: a nucleophilic thiol group at the 2-position and a polar carboxylic acid group at the 5-position.[3] This bifunctional nature makes MBCA a versatile building block in several scientific domains. In medicinal chemistry, the benzimidazole core is a well-recognized pharmacophore found in various therapeutic agents, and the thiol and carboxylate moieties serve as critical handles for derivatization to modulate biological activity and pharmacokinetic properties.[3][4] In materials science and coordination chemistry, these groups provide multiple donor atoms (N, S, O), enabling MBCA to act as a robust ligand for the synthesis of metal complexes and novel nanocomposites.[3]

This guide provides an in-depth analysis of the core physicochemical properties of MBCA, offering both established data and validated experimental protocols for its characterization. The insights herein are designed to empower researchers to effectively utilize this compound in their discovery and development workflows.

Molecular Structure and Inherent Tautomerism

A foundational characteristic of 2-mercaptobenzimidazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[5][6] Theoretical studies on the parent scaffold, 2-mercaptobenzimidazole, consistently indicate that the thione tautomer is the more stable and predominant form in both the gaseous phase and in solution.[7][8] This is a critical consideration for experimental design, as the reactivity and hydrogen bonding potential of the molecule are dictated by the dominant tautomeric form. The carboxylic acid substituent in MBCA is not expected to significantly shift this equilibrium.

Caption: Thiol-Thione tautomerism of this compound.

Core Physicochemical Data

The fundamental properties of MBCA are summarized below. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides a valuable starting point but requires experimental verification.

| Property | Value | Data Type | Source(s) |

| CAS Number | 58089-25-1 | Experimental | [1][2][9] |

| Molecular Formula | C₈H₆N₂O₂S | Experimental | [1][9] |

| Molecular Weight | 194.21 g/mol | Calculated | [1][9] |

| Appearance | Light brown to brown solid | Experimental | [2] |

| Melting Point | >290 °C | Experimental | [2][9] |

| Boiling Point | 413.0 ± 47.0 °C at 760 mmHg | Predicted | [2][9] |

| Density | ~1.63 g/cm³ | Predicted | [2][9] |

| pKa (Carboxylic Acid) | 4.33 ± 0.20 | Predicted | [2][9] |

| XLogP3 | 0.7 | Predicted | [1][9] |

| Hydrogen Bond Donors | 3 | Calculated | [9] |

| Hydrogen Bond Acceptors | 3 | Calculated | [9] |

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8 °C | Recommendation | [2][9] |

Solubility Profile: A Practical Assessment

The solubility of a compound is a cornerstone of its application, influencing everything from reaction kinetics to bioavailability. MBCA's structure, containing both an acidic carboxyl group and a largely planar, aromatic core, suggests a pH-dependent aqueous solubility and moderate solubility in polar organic solvents.

Qualitative Solubility Insights

-

Aqueous Media: Poorly soluble in neutral water. Solubility is expected to increase significantly in basic solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[3][10]

-

Organic Solvents: Reports indicate solubility in methanol and likely in other polar aprotic solvents such as DMSO and DMF, which are common for screening compounds.[10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining the aqueous solubility of MBCA.

Rationale & Senior Scientist's Insight: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one. It is critical to control temperature and pH, as both can drastically affect the solubility of an ionizable compound like MBCA. Using a range of pH buffers is essential to build a complete pH-solubility profile, which is invaluable for drug development professionals assessing absorption across the gastrointestinal tract.

Methodology:

-

Preparation: Add an excess amount of solid MBCA (enough to ensure a saturated solution with visible solid remaining) to several vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0). Also include vials with key organic solvents (e.g., DMSO, Ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. For robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling & Dilution: Carefully extract a precise volume of the clear supernatant from each vial. Perform a serial dilution with an appropriate mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor and a standard curve prepared with known concentrations of MBCA.

Caption: Workflow for experimental solubility determination via the shake-flask method.

Ionization Behavior (pKa)

The pKa values of a molecule govern its ionization state at different physiological pH levels, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. MBCA has three potential ionizable centers: the carboxylic acid, the imidazole N-H, and the thiol S-H (or thione N-H). The predicted pKa of ~4.33 most certainly corresponds to the carboxylic acid, which is typical for a benzoic acid derivative.[2][9] The imidazole and thiol/thione protons are significantly less acidic, with pKa values expected to be in the range of 8-10.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale & Senior Scientist's Insight: Potentiometric titration is a direct and reliable method for determining pKa values. It involves monitoring the change in pH of a solution as a titrant is added. The pKa is found at the midpoint of the titration curve's buffer region. For compounds with poor aqueous solubility like MBCA, using a co-solvent system (e.g., water-methanol) is necessary. The Yasuda-Shedlovsky extrapolation can then be used to determine the apparent pKa in the co-solvent and extrapolate back to a purely aqueous environment.

Methodology:

-

Sample Preparation: Accurately weigh MBCA and dissolve it in a known volume of a suitable co-solvent (e.g., 50% v/v methanol/water) to a concentration of approximately 1-5 mM. Ensure the solution is free of CO₂.

-

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use an automated titrator to add a standardized solution of 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa) in small, precise increments.

-

Data Collection: Record the solution pH after each addition of titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point. For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).

Caption: Predominant ionization states of MBCA as a function of solution pH.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of MBCA.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of the molecule.[3]

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

-

Aromatic Protons: Signals in the aromatic region (~7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 5-substitution pattern.

-

Exchangeable Protons: Broad signals for the two N-H protons and the carboxylic acid -OH proton. These signals can be confirmed by a D₂O exchange experiment, where they would disappear. The carboxylic acid proton is typically found far downfield (>12 ppm).

-

-

¹³C NMR: The spectrum will show eight distinct carbon signals:

-

Aromatic/Imidazole Carbons: Six signals in the ~110-140 ppm range.

-

Thione Carbon (C=S): A characteristic downfield signal, often in the ~165-170 ppm range.[11]

-

Carboxyl Carbon (C=O): A signal in the ~167-175 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) should yield an exact mass for the molecular ion [M-H]⁻ or [M+H]⁺ that corresponds precisely to the molecular formula C₈H₆N₂O₂S.[3]

UV-Vis Spectroscopy

The benzimidazole ring system is a strong chromophore. A UV-Vis spectrum, typically run in methanol or ethanol, will show characteristic absorption maxima that can be used for quantitative analysis (e.g., in solubility or dissolution studies) via the Beer-Lambert law.

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its thiol-thione tautomerism, pH-dependent solubility, distinct ionization profile, and characteristic spectroscopic signature are all critical parameters that must be understood and controlled by researchers. The data and protocols provided in this guide serve as a comprehensive resource for scientists and developers, enabling them to confidently integrate this versatile molecule into their research programs, from synthetic chemistry to advanced drug discovery.

References

-

A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link][7]

-

Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole. CoLab. [Link][8]

-

Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Iraqi Journal of Science. [Link][5]

-

(a) Tautomeric molecular structures of 2-mercaptobenzimidazole. (b) The... ResearchGate. [Link][6]

-

2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. [Link][1]

-

Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ARKIVOC. [Link][12]

-

Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry. [Link]

-

Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research. [Link][4]

-

2-Mercapto-5-Methoxy-Benzimidazole-4. Sheetal Chemicals. [Link][10]

-

Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. [Link][11]

Sources

- 1. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O2S | CID 703333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 58089-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole | CoLab [colab.ws]

- 9. This compound|lookchem [lookchem.com]

- 10. sheetalchemicals.com [sheetalchemicals.com]

- 11. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 13. CAS#:58089-25-1 | this compound | Chemsrc [chemsrc.com]

Unraveling the Chameleon Chemistry: A Technical Guide to the Tautomeric Forms of 2-Mercapto-5-benzimidazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold holds a privileged position. Its derivatives are at the core of numerous therapeutic agents and functional materials.[1][2][3][4] Among these, 2-Mercapto-5-benzimidazolecarboxylic acid stands out as a bifunctional molecule, offering rich chemical versatility through its thiol and carboxylic acid functionalities.[5] However, a deeper understanding of this molecule's behavior in different chemical environments requires a thorough investigation of its tautomeric nature. This guide provides an in-depth technical exploration of the thione-thiol tautomerism of this compound, synthesizing theoretical principles with practical experimental and computational insights to empower researchers in their drug discovery and material design endeavors.

The Fundamental Principle: Thione-Thiol Tautomerism in Benzimidazoles

This compound, like its parent compound 2-mercaptobenzimidazole, can exist in two interconverting isomeric forms known as tautomers: the thione form and the thiol form.[2][6] This dynamic equilibrium, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.

The two primary tautomeric forms are:

-

Thione Form (1,3-dihydro-2H-benzimidazole-2-thione-5-carboxylic acid): Characterized by a carbon-sulfur double bond (C=S) and N-H bonds within the imidazole ring.

-

Thiol Form (2-mercapto-1H-benzimidazole-5-carboxylic acid): Characterized by a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond (C=N) within the imidazole ring.

Theoretical and experimental studies on 2-mercaptobenzimidazole and related derivatives have consistently shown that the thione tautomer is generally the more stable and predominant form , particularly in the solid state and in polar solvents.[7][8] This stability is attributed to the greater strength of the C=S bond compared to the C=N bond and favorable intermolecular interactions, such as hydrogen bonding, facilitated by the N-H groups.[9]

Theoretical Framework and Computational Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable in elucidating the energetic landscapes of tautomeric systems.[8][10] For 2-mercaptobenzimidazole and its derivatives, computational studies consistently predict a lower ground-state energy for the thione tautomer compared to the thiol tautomer.[8]

The carboxylic acid substituent at the 5-position of the benzimidazole ring in this compound is expected to influence the tautomeric equilibrium through its electronic effects. The electron-withdrawing nature of the carboxylic acid group can impact the electron density distribution within the benzimidazole ring system, potentially modulating the relative stabilities of the tautomers. However, without specific computational studies on this molecule, the prevailing evidence from related compounds strongly suggests the thione form remains the more stable tautomer.

dot graph TautomericEquilibrium { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Thione [label="Thione Form\n(More Stable)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; Thiol [label="Thiol Form\n(Less Stable)", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,0!"]; Equilibrium [shape=none, label="", pos="2,0.5!"];

Thione -> Equilibrium [arrowhead=none, penwidth=2, color="#4285F4"]; Equilibrium -> Thiol [arrowhead=normal, penwidth=2, color="#4285F4"]; Thiol -> Equilibrium [arrowhead=none, penwidth=2, color="#EA4335", style=dashed]; Equilibrium -> Thione [arrowhead=normal, penwidth=2, color="#EA4335", style=dashed];

label="Tautomeric Equilibrium of this compound"; labelloc="t"; fontsize=14; } Tautomeric equilibrium between the more stable thione and less stable thiol forms.

Experimental Characterization of Tautomeric Forms

A multi-pronged analytical approach is essential to experimentally probe and confirm the predominant tautomeric form of this compound in different states and environments.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[11][12][13][14] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the thione and thiol forms.

-

¹H NMR: In the thione form, one would expect to observe distinct N-H proton signals, which would be absent in the thiol form. The thiol form would instead exhibit a characteristic S-H proton signal. The rate of interconversion between tautomers can also be studied using variable temperature NMR.[14]

-

¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the thione tautomer, the C=S carbon typically resonates at a significantly different frequency compared to the C-S carbon in the thiol tautomer.[15]

Infrared (IR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

-

Thione Form: The presence of a strong absorption band corresponding to the C=S stretching vibration (typically in the range of 1100-1250 cm⁻¹) is a hallmark of the thione tautomer. Additionally, N-H stretching vibrations would be observed.[2]

-

Thiol Form: The thiol tautomer would be characterized by the appearance of an S-H stretching band (typically weak and in the range of 2550-2600 cm⁻¹) and the absence of a prominent C=S band.[16]

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms give rise to distinct absorption spectra.

-

The thione form generally exhibits a characteristic absorption maximum at a longer wavelength compared to the thiol form.[6] The position of this maximum can be influenced by the solvent polarity.[6]

| Spectroscopic Method | Thione Tautomer Signature | Thiol Tautomer Signature |

| ¹H NMR | Presence of N-H proton signals. | Presence of a distinct S-H proton signal. |

| ¹³C NMR | Characteristic chemical shift for the C=S carbon. | Characteristic chemical shift for the C-S carbon. |

| FTIR Spectroscopy | Strong C=S stretching band (1100-1250 cm⁻¹). | S-H stretching band (2550-2600 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption maximum at a longer wavelength. | Absorption maximum at a shorter wavelength. |

X-ray Crystallography

Experimental Protocols for Tautomeric Analysis

The following outlines a general workflow for the comprehensive analysis of the tautomeric forms of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of 3,4-diaminobenzoic acid with carbon disulfide in the presence of a base like potassium hydroxide.[18]

Step-by-step Methodology:

-

Dissolve 3,4-diaminobenzoic acid in an appropriate solvent, such as aqueous ethanol.

-

Add a solution of potassium hydroxide to the mixture.

-

Slowly add carbon disulfide to the reaction mixture with stirring.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Measurements

NMR Spectroscopy:

-

Prepare solutions of the purified compound in various deuterated solvents (e.g., DMSO-d₆, CD₃OD, CDCl₃) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

For variable temperature studies, acquire spectra at a range of temperatures to observe any changes in the equilibrium or coalescence of signals.

FTIR Spectroscopy:

-

Prepare a KBr pellet of the solid, purified compound.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the compound in different solvents of varying polarity (e.g., ethanol, acetonitrile, dioxane, water).

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

Implications for Drug Development and Materials Science

The predominance of the thione tautomer has significant implications for the application of this compound.

-

Drug Design: The hydrogen bonding capabilities of the N-H groups in the thione form are crucial for molecular recognition and binding to biological targets. Understanding the tautomeric preference is therefore essential for accurate molecular modeling and structure-activity relationship (SAR) studies.

-

Materials Science: The ability of the thione form to act as a ligand for metal coordination through the sulfur atom is a key feature in the design of coordination polymers and metal-organic frameworks (MOFs).[5] The carboxylic acid group provides an additional coordination site, making it a versatile building block for functional materials.[5]

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the thione form being the thermodynamically favored tautomer in most conditions. A comprehensive understanding of this dynamic equilibrium, achieved through a combination of spectroscopic, crystallographic, and computational methods, is paramount for harnessing the full potential of this versatile molecule in the development of new therapeutics and advanced materials. This guide provides a foundational framework for researchers to confidently navigate the chameleon-like nature of this important benzimidazole derivative.

References

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules.

-

Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research.

-

15N NMR Studies of tautomerism. Magnetic Resonance in Chemistry.

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.

-

Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Iraqi National Journal of Chemistry.

-

5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. IUCrData.

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.

-

Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ARKIVOC.

-

Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.

-

Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

-

Tautomerism Detected by NMR. Encyclopedia.pub.

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate.

-

Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. National Center for Biotechnology Information.

-

2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Pelagia Research Library.

-

Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. Walsh Medical Media.

-

Experimentally Unraveling Tautomeric Mixtures. Technology Networks.

-

Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry.

-

Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B.

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.

-

Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica.

-

Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv.

-

1H-Benzimidazole-2(3H)-thione. National Center for Biotechnology Information.

-

This compound. BenchChem.

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling.

-

Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics.

-

Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.

-

Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry.

-

SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics.

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Pelagia Research Library.

-

This compound. Sigma-Aldrich.

-

This compound. ChemicalBook.

-

The simulated UV/Vis absorption spectra for the thiol, thione and... ResearchGate.

-

Quantification of Thiols and Disulfides. National Center for Biotechnology Information.

-

THIONE-THIOL TAUTOMERIC EQUILIBRIUM IN A DIHYDROPYRIMIDINE-THIONE: X RAY DIFFRACTION HELPED BY NMR, FTIR AND THEORETICAL CALCULATIONS. ResearchGate.

Sources

- 1. jocpr.com [jocpr.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. primescholars.com [primescholars.com]

- 4. jddtonline.info [jddtonline.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 9. 1H-Benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. primescholars.com [primescholars.com]

- 17. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijptjournal.com [ijptjournal.com]

spectroscopic characterization of 2-Mercapto-5-benzimidazolecarboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Mercapto-5-benzimidazolecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Architecture

This compound (MBCA), also known by its tautomeric name 2-thioxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. Its importance stems from its bifunctional nature, possessing both a nucleophilic thiol/thione group and a carboxylic acid moiety on a rigid benzimidazole scaffold.[1] This unique arrangement makes it a versatile building block for synthesizing more complex molecules and a potent ligand for creating novel metal complexes and advanced nanomaterials.[1][2]

This guide provides a comprehensive, field-proven approach to the structural elucidation of MBCA using a suite of core spectroscopic techniques. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the analytical choices, ensuring a robust and self-validating characterization workflow. We will explore how data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) collectively provide an unambiguous confirmation of the molecule's identity and structure.

Section 1: Foundational Properties and Synthetic Context

Before delving into spectroscopic analysis, a foundational understanding of the molecule's properties and origin is essential. Any impurities or side products from synthesis can manifest in the spectra, and knowing the expected properties provides a critical baseline for validation.

Molecular Structure and Tautomerism

MBCA exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in most common solvents, the thione form is generally predominant. This equilibrium is a critical consideration during spectral interpretation, particularly for FT-IR and NMR.

Caption: Thiol-thione tautomerism in this compound.

Physicochemical Properties

A summary of key properties provides the initial datasheet for the compound under investigation.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [3][4] |

| Molecular Weight | 194.21 g/mol | [1][3] |

| Monoisotopic Mass | 194.01499861 Da | [3][5] |

| Melting Point | >290 °C | [3] |

| Appearance | Solid | |

| CAS Number | 58089-25-1 | [1][3] |

Synthesis Overview: A General Route

MBCA is commonly synthesized via the condensation of a substituted o-phenylenediamine with carbon disulfide in a basic medium.[6][7] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or side-products, which could be detected during spectroscopic analysis.

Caption: Integrated workflow for spectroscopic characterization.

Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is the first line of analysis. It's a rapid, non-destructive technique that provides a "fingerprint" of the molecule by identifying its functional groups. For MBCA, we are looking for the characteristic vibrations of the carboxylic acid, the thioamide/thione group, and the benzimidazole ring.

Experimental Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of dry MBCA sample with ~100 mg of spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a translucent pellet using a hydraulic press.

-

Causality: The KBr matrix is transparent in the mid-IR range and minimizes scattering. Thorough grinding is essential to obtain high-quality, sharp spectra.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typical Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.

-

Data Interpretation: Expected Vibrational Modes

The FT-IR spectrum of MBCA is expected to show a series of characteristic absorption bands. The predominance of the thione tautomer in the solid state will strongly influence the observed spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400 - 3200 | N-H (Amide II) | Stretching | Medium, sharp peak |

| 3100 - 2500 | O-H (Carboxylic Acid) | Stretching | Very broad, strong absorption, often overlapping with C-H and N-H stretches |

| ~3050 | Aromatic C-H | Stretching | Weak to medium |

| ~1700 - 1680 | C=O (Carboxylic Acid) | Stretching | Strong, sharp |

| ~1620, 1500, 1450 | Aromatic C=C | Ring Stretching | Multiple medium to strong bands |

| ~1300 - 1200 | C=S (Thione) | Stretching | Medium to strong |

| ~1250 | C-O (Carboxylic Acid) | Stretching | Medium |

| ~900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong |

Insight: The absence of a sharp S-H stretching band around 2550 cm⁻¹ and the presence of a strong C=S band around 1200-1300 cm⁻¹ would provide strong evidence for the thione tautomer being dominant in the solid state. [8][9]The extremely broad O-H absorption is a hallmark of the hydrogen-bonded carboxylic acid dimer.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the connectivity of atoms. For MBCA, ¹H NMR will reveal the environment of the protons, while ¹³C NMR will map the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to its ability to dissolve the polar compound and to slow the exchange of acidic protons (NH, OH, SH), making them observable. [1]

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of MBCA in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire standard 1D spectra for both nuclei. 2D experiments like COSY and HSQC can be run for further confirmation if needed.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum will show signals for the three aromatic protons and the three acidic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad singlet | 1H | -COOH | Very deshielded due to hydrogen bonding and acidity. |

| ~12.8 | Broad singlet | 2H | -NH (x2) | Deshielded amide/thioamide protons, often exchangeable. Broadness indicates exchange. [1] |

| ~7.9 - 8.1 | Singlet (or narrow doublet) | 1H | H-4 | Adjacent to the electron-withdrawing COOH group, making it the most downfield aromatic proton. |

| ~7.7 - 7.9 | Doublet | 1H | H-6 | Ortho-coupled to H-7. |

| ~7.3 - 7.5 | Doublet | 1H | H-7 | Ortho-coupled to H-6. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will confirm the carbon framework, with distinct signals for the carbonyl, thione, and aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 185 | C=S (C-2) | The thiocarbonyl carbon is highly deshielded. |

| ~167 - 170 | C=O (Carboxyl) | The carbonyl carbon of the carboxylic acid. |

| ~140 - 145 | C-3a/C-7a | Quaternary carbons of the fused imidazole ring. |

| ~130 - 135 | C-5 | Quaternary carbon attached to the carboxyl group. |

| ~120 - 128 | C-4 / C-6 | Aromatic CH carbons. |

| ~110 - 115 | C-7 | Aromatic CH carbon. |

Trustworthiness: The combination of ¹H and ¹³C NMR data provides a robust, self-validating map of the molecule. The number of signals, their chemical shifts, and (for ¹H) their splitting patterns and integrations must all be consistent with the proposed structure. Discrepancies would point to impurities or an incorrect structural assignment.

Section 5: UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule. For MBCA, the conjugated benzimidazole system gives rise to characteristic absorptions in the UV region. This technique is particularly useful for quantitative analysis and for studying interactions, such as metal chelation. [1]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of MBCA (e.g., 10⁻⁵ M) in a UV-grade solvent such as methanol or ethanol.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Scan the sample from 400 nm down to 200 nm.

-

Use the pure solvent as a blank.

-

Data Interpretation

The UV-Vis spectrum is expected to show two main absorption bands characteristic of benzimidazole derivatives. [10]

| Approx. λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~275 - 285 | π → π* | Benzene ring transitions |

| ~320 - 330 | π → π* / n → π* | Imidazole and thione group transitions |

Insight: The position and intensity of these bands are sensitive to the solvent environment and pH. Protonation or deprotonation of the molecule can cause significant shifts (bathochromic or hypsochromic), a property that can be exploited to determine the pKa of the functional groups. Furthermore, upon coordination with a metal ion, these absorption maxima are expected to shift, providing a straightforward method to monitor complex formation. [1]

Section 6: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with enough accuracy to predict the elemental composition.

Experimental Protocol

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via direct infusion or LC-MS.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Analysis: A time-of-flight (TOF) or Orbitrap analyzer is used to measure the mass-to-charge ratio (m/z) with high accuracy.

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pattern.

| m/z Value | Species | Rationale |

| 194.0150 | [M] | Theoretical exact mass of C₈H₆N₂O₂S. [1][5] |

| 195.0223 | [M+H]⁺ | Protonated molecular ion (Positive ESI mode). |

| 193.0077 | [M-H]⁻ | Deprotonated molecular ion (Negative ESI mode). |

| ~149 | [M-COOH]⁺ | Fragment corresponding to the loss of the carboxylic acid group (45 Da). [1] |

| ~161 | [M-SH]⁺ | Fragment corresponding to the loss of the mercapto group (33 Da). [1] |

Trustworthiness: Observing the molecular ion peak at the calculated high-resolution mass provides unequivocal confirmation of the elemental composition. The fragmentation pattern must also be logical and consistent with the known structure, serving as a secondary validation.

Section 7: Integrated Analysis and Conclusion

No single technique is sufficient for complete characterization. The true power of this workflow lies in the convergence of data from all four spectroscopic methods.

Caption: Corroboration of spectroscopic data for structural confirmation.

References

-

This compound , LookChem. [Link]

-

2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid , PubChem, National Center for Biotechnology Information. [Link]

-

Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole , Indian Journal of Chemistry, Vol. 45B, July 2006, pp. 1756-1758. [Link]

-

SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES , International Journal of Pharmacy & Therapeutics. [Link]

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate , Advances in Applied Science Research, 2011, 2 (3): 89-93. [Link]

-

UV-vis absorption spectra of different MBI derivatives upon addition of different metal ions , ResearchGate. [Link]

-

Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi , ResearchGate. [Link]

-

(PDF) Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives , ResearchGate. [Link]

-

Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations , Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-73. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material , Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 58089-25-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 58089-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O2S | CID 703333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijptjournal.com [ijptjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. primescholars.com [primescholars.com]

- 9. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Mercaptobenzimidazole Derivatives: A Technical Guide for Researchers

Abstract

The 2-mercaptobenzimidazole (2-MBI) scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique chemical properties, including the presence of a reactive thiol group and a bicyclic benzimidazole core, allow for extensive structural modifications, leading to a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of 2-MBI derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed, field-proven experimental protocols to empower researchers in the exploration and development of novel 2-MBI-based therapeutics.

Introduction: The Chemical Versatility and Biological Significance of 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole is a heterocyclic compound consisting of a fused benzene and imidazole ring, with a thiol group attached to the C2 position of the imidazole ring. This structure imparts a unique reactivity profile, allowing for modifications at the sulfur atom (S-alkylation, S-arylation), as well as at the nitrogen atoms of the imidazole ring.[1] The benzimidazole nucleus itself is a key pharmacophore found in various biomolecules, including vitamin B12.[2] The combination of the benzimidazole core and the reactive mercapto group has made 2-MBI a versatile building block for the synthesis of derivatives with a wide range of pharmacological applications.[2][3][4]

The synthesis of the 2-MBI core is typically achieved through the condensation of o-phenylenediamine with carbon disulfide or thiourea.[1][5] Subsequent derivatization is often carried out through reactions such as the Mannich reaction, alkylation, and the formation of Schiff bases, leading to a vast chemical space for drug discovery.[4][6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 2-MBI have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][7]

Mechanism of Action

The antimicrobial action of 2-MBI derivatives is often attributed to their ability to interfere with essential microbial processes. One of the proposed mechanisms involves the inhibition of microbial nucleic acid and protein synthesis, stemming from the structural similarity of the benzimidazole core to purine bases.[3] Additionally, the thiol group can interact with and inactivate key microbial enzymes, disrupting metabolic pathways crucial for survival.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the antimicrobial potency of 2-MBI derivatives can be significantly influenced by the nature of the substituents. For instance:

-

Substitution at the sulfur atom: Introduction of various alkyl or aryl groups at the sulfur atom can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes.

-

Substitution on the benzimidazole ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can alter the electronic distribution of the molecule, influencing its interaction with biological targets.[2]

-

Formation of Schiff bases and other derivatives: Condensation of 2-MBI with various aldehydes and ketones to form Schiff bases has been a successful strategy to enhance antimicrobial activity.[8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial activity of 2-MBI derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a 2-MBI derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (2-MBI derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[7]

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

Sterile 96-well microtiter plates.

-

Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi).[2]

-

Negative control (medium with solvent).

-

Spectrophotometer (for reading absorbance at 600 nm).

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution of Test Compounds: Prepare a stock solution of each 2-MBI derivative. In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds.

-

Controls: Include wells for the positive control (broth with standard antibiotic) and negative control (broth with solvent and no compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). The results can also be read spectrophotometrically by measuring the absorbance at 600 nm.

Data Interpretation: The MIC value provides a quantitative measure of the potency of the compound against the tested microorganism. A lower MIC value indicates higher antimicrobial activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The benzimidazole scaffold is a component of several approved anticancer drugs, and 2-MBI derivatives have emerged as promising candidates for cancer therapy.[2][10] They have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116), lung adenocarcinoma (A549), and gastric cancer (MKN45).[8][10]

Mechanism of Action

The anticancer mechanism of 2-MBI derivatives is multifaceted and can involve:

-

Tubulin Polymerization Inhibition: A key mechanism is the binding of 2-MBI derivatives to tubulin, the protein subunit of microtubules.[2] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases. For example, molecular docking studies have suggested that 2-MBI derivatives can bind to the EGFR tyrosine kinase protein.[11]

-

Induction of Apoptosis: Treatment with 2-MBI derivatives can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

Caption: Proposed anticancer mechanisms of 2-MBI derivatives.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Objective: To assess the in vitro cytotoxicity of 2-MBI derivatives against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT-116).[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (2-MBI derivatives) dissolved in DMSO.

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

-

Trichloroacetic acid (TCA), cold (10% w/v).

-

Tris base solution (10 mM, pH 10.5).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of the 2-MBI derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory and Analgesic Activities

Several 2-MBI derivatives have exhibited potent anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders and pain.[6]

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, 2-MBI derivatives can reduce the production of inflammatory mediators, thereby alleviating inflammation and pain. Some derivatives have also shown inhibitory potential against NF-κB, a crucial transcription factor in the inflammatory response.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a 2-MBI derivative to reduce acute inflammation in a rat model.

Materials:

-

Wistar albino rats.

-

Test compounds (2-MBI derivatives).

-

Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).[6][12]

-

Carrageenan solution (1% w/v in sterile saline).

-

Plethysmometer.

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the 2-MBI derivatives. Administer the compounds or vehicle orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group relative to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Antiviral and Other Biological Activities

The therapeutic potential of 2-MBI derivatives extends beyond the activities discussed above.

-

Antiviral Activity: Some derivatives have shown promising antiviral activity. For instance, in silico studies have identified 2-MBI derivatives as potential inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 enzyme, suggesting a possible therapeutic avenue for COVID-19.[13]

-

Enzyme Inhibition: 2-MBI derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant to the management of diabetes, and butyrylcholinesterase, a target in Alzheimer's disease research.[14][15][16]

-

Anticonvulsant and Analgesic Activity: Certain derivatives have demonstrated anticonvulsant and centrally acting analgesic effects in preclinical models.[4]

Conclusion and Future Perspectives

The 2-mercaptobenzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic core in medicinal chemistry. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Optimization: Synthesizing and screening new derivatives to improve potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies to evaluate the therapeutic potential and safety of lead compounds.

By leveraging the chemical versatility of the 2-MBI scaffold and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Ait Laziz, O., Adad, A., El Amrani, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Available at: [Link]

-

Gupta, S., Garg, G., & Gupta, S. (2015). Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. Semantic Scholar. Available at: [Link]

-

Devi, P., Mohammad, S., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Available at: [Link]

-

Al-kazweeny, Z. R., & Al-Amiery, A. A. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 9(12), 1-13. Available at: [Link]

-

Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3), 230-236. Available at: [Link]

-

Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advances in Applied Science Research, 1(2), 132-138. Available at: [Link]

-

Devi, P., Mohammad, S., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Available at: [Link]

-

Ahamed, M. R., & Al-Jubori, H. H. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Baghdad for Science, 10(1), 77-83. Available at: [Link]

-

Husain, A., et al. (2012). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Archiv der Pharmazie, 345(1), 44-53. Available at: [Link]

-

Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 485-494. Available at: [Link]

-

Caroline Daisy, B., Ravindran Durai Nayagam, B., & Vadivel, E. (2018). Anticancer activity of derivatives of 2-Mercaptobenzimidazole – Molecular docking approach. The Pharma Innovation Journal, 7(10), 279-283. Available at: [Link]

-

Isama, K., Momma, J., & Nakamura, A. (1998). Structure-activity relationships for skin sensitization potential of 2-mercaptobenzimidazole and its methyl derivatives. Environmental Dermatology, 5(1), 22-27. Available at: [Link]

-

Kumar, A., et al. (2019). 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line. Mini-Reviews in Medicinal Chemistry, 19(13), 1080-1092. Available at: [Link]

-

El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-87. Available at: [Link]

-

da Silva, A. R., et al. (2022). Identification of Synthetic 2-Mercaptobenzimidazole Derivatives as Inhibitors of Spike Protein of SARS-CoV-2 by Virtual Screening. Molecules, 27(6), 1888. Available at: [Link]

-

Caroline Daisy, B., Ravindran Durai Nayagam, B., & Vadivel, E. (2018). Anticancer activity of derivatives of 2-Mercaptobenzimidazole – Molecular docking approach. The Pharma Innovation Journal, 7(10), 279-283. Available at: [Link]

-

Kumar, A., et al. (2019). 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line. Mini-Reviews in Medicinal Chemistry, 19(13), 1080-1092. Available at: [Link]

-

Khan, M., et al. (2020). 2-Mercaptobenzimidazole Derivatives as Novel Butyrylcholinesterase Inhibitors: Biology-Oriented Drug Synthesis (BIODS), In-Vitro and In-Silico Evaluation. Letters in Drug Design & Discovery, 17(10), 1269-1280. Available at: [Link]

-

Khan, M., et al. (2020). 2-Mercaptobenzimidazole Derivatives as Novel Butyrylcholinesterase Inhibitors: Biology-Oriented Drug Synthesis (BIODS), In-Vitro and In-Silico Evaluation. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Mini-Reviews in Medicinal Chemistry, 18(19), 1647-1661. Available at: [Link]

-

Khan, M., et al. (2022). 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer's therapy: In vitro, kinetic, in silico, and in vivo potentials. Frontiers in Chemistry, 10, 959392. Available at: [Link]

-